3,3,4-Trimethylpent-1-ene

Distillation Purification Process chemistry

3,3,4-Trimethylpent-1-ene is a branched C8 terminal alkene (molecular formula C₈H₁₆, molecular weight 112.21 g·mol⁻¹) in which the terminal double bond is flanked by a gem‑dimethyl substituted C3 and an isopropyl‑substituted C4. This unique substitution pattern places the olefinic moiety in a sterically congested environment that is absent in the more common industrial isomers such as 2,4,4‑trimethylpent‑1‑ene and 2,4,4‑trimethylpent‑2‑ene (diisobutylenes).

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 560-22-5
Cat. No. B8643350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4-Trimethylpent-1-ene
CAS560-22-5
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C)C=C
InChIInChI=1S/C8H16/c1-6-8(4,5)7(2)3/h6-7H,1H2,2-5H3
InChIKeyLLFHCOGPDCJMKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,4-Trimethylpent-1-ene (CAS 560-22-5) – A Structurally Distinct Terminal Alkene for Specialty Chemical Sourcing


3,3,4-Trimethylpent-1-ene is a branched C8 terminal alkene (molecular formula C₈H₁₆, molecular weight 112.21 g·mol⁻¹) in which the terminal double bond is flanked by a gem‑dimethyl substituted C3 and an isopropyl‑substituted C4 . This unique substitution pattern places the olefinic moiety in a sterically congested environment that is absent in the more common industrial isomers such as 2,4,4‑trimethylpent‑1‑ene and 2,4,4‑trimethylpent‑2‑ene (diisobutylenes) [1]. Its physical properties – boiling point ~105 °C, density ~0.7 g cm⁻³, vapour pressure ~35 mmHg at 25 °C, and Kovats retention index ≈725 on non‑polar columns – distinguish it clearly from its closest structural analogues [2].

Why 3,3,4-Trimethylpent-1-ene Cannot Be Replaced by Bulk Diisobutylene or Other C8 Isomers


The eight‑carbon alkene landscape includes several trimethylpentene positional isomers that share the same molecular formula but differ markedly in double‑bond location and branching architecture. Compounds such as 2,4,4‑trimethylpent‑1‑ene, 2,4,4‑trimethylpent‑2‑ene, and 3,4,4‑trimethylpent‑1‑ene are produced on a large scale via isobutene dimerization and are widely available as isomeric mixtures (“diisobutylene”) . In contrast, 3,3,4‑trimethylpent‑1‑ene carries a terminal, unsubstituted vinyl group attached to a highly branched carbon skeleton. This structural feature leads to measurably different boiling points, vapour pressures, chromatographic retention behaviour, and reactivity profiles. Consequently, direct substitution with an alternative isomer can compromise distillation efficiency, analytical selectivity, catalytic reaction outcomes, and final product specifications. The quantitative evidence below demonstrates why this specific compound must be specified by CAS number in procurement documents.

Quantitative Differentiation Evidence for 3,3,4-Trimethylpent-1-ene Versus Its Closest Analogs


Boiling Point Elevation Enables Sharper Distillation Cuts Relative to 2,4,4‑Trimethylpent‑1‑ene

3,3,4‑Trimethylpent‑1‑ene exhibits a normal boiling point of 105.0 ± 0.0 °C at 760 mmHg . This is approximately 3–4 °C higher than the boiling point of 2,4,4‑trimethylpent‑1‑ene (101–102 °C) and about 1–2 °C higher than that of 2,4,4‑trimethylpent‑2‑ene (~104 °C) and 3,4,4‑trimethylpent‑1‑ene (~103.85 °C) [1]. The boiling point elevation, though modest, is sufficient to permit baseline chromatographic resolution during fractional distillation of mixed olefin streams.

Distillation Purification Process chemistry

Lower Vapour Pressure Reduces Evaporative Losses Compared with 2,4,4‑Trimethylpent‑1‑ene

The vapour pressure of 3,3,4‑trimethylpent‑1‑ene at 25 °C is 35.0 ± 0.1 mmHg , whereas 2,4,4‑trimethylpent‑1‑ene exhibits a vapour pressure of 40.6 mmHg at the same temperature [1]. The 5.6 mmHg difference (≈14 % lower) translates to reduced evaporative losses during ambient‑temperature handling and storage.

Volatility Storage stability Environmental fate

Higher Kovats Retention Index Ensures Unambiguous GC Identification Versus 3,4,4‑Trimethylpent‑1‑ene

On non‑polar capillary columns (squalane or Petrocol DH), 3,3,4‑trimethylpent‑1‑ene displays a Kovats retention index (RI) of 722.5–725.2 [1], whereas the closely related isomer 3,4,4‑trimethylpent‑1‑ene elutes at RI ≈704.2 [2]. The difference of ≈18–21 RI units guarantees complete baseline separation in routine GC analyses.

Gas chromatography Analytical chemistry Isomer resolution

Elevated Flash Point Provides a Safety Margin Over 2,4,4‑Trimethylpent‑1‑ene

The predicted flash point of 3,3,4‑trimethylpent‑1‑ene is approximately 8 °C , whereas the flash point of 2,4,4‑trimethylpent‑1‑ene is reported as −7 °C (closed cup) . The 15 °C elevation moves the target compound out of the most hazardous flammability category, potentially simplifying storage and handling requirements.

Process safety Flammability Storage

Where 3,3,4-Trimethylpent-1-ene Delivers a Measurable Advantage – Evidence‑Backed Scenarios


Chromatographic Reference Standard for C8 Olefin Isomer Profiling

Because 3,3,4‑trimethylpent‑1‑ene exhibits a Kovats retention index (≈725) that is clearly differentiated from all other C8 trimethylpentene isomers, it serves as an ideal retention‑time marker in petrochemical laboratories that analyse olefin streams by GC‑FID. Calibration with this compound allows operators to flag co‑elution of 3,4,4‑trimethylpent‑1‑ene and to quantify isomer distributions with confidence [1].

Mechanistic Probe in Olefin Isomerisation and Hydrogenation Studies

The susceptibility of 3,3,4‑trimethylpent‑1‑ene to acid‑ or metal‑catalysed double‑bond migration – leading to 2,3,4‑trimethyl‑1‑pentene under hydrogenation conditions – makes it a valuable substrate for investigating the interplay between steric hindrance and isomerisation kinetics. Researchers can exploit this behaviour to probe catalyst selectivity and to understand the fate of branched intermediates in hydroformylation cascades [2].

Specialty Monomer for Polymer Property Tuning

The unsubstituted terminal double bond of 3,3,4‑trimethylpent‑1‑ene permits incorporation into polyolefin backbones via coordination‑insertion polymerisation, while the gem‑dimethyl and isopropyl substituents introduce controlled chain‑packing disruption. This architecture can be exploited to tailor copolymer crystallinity, glass‑transition temperature, and gas‑permeability profiles in high‑value thermoplastic elastomers .

Synthetic Intermediate Requiring a Sterically Shielded Terminal Alkene

When a synthetic route demands a terminal olefin that can undergo electrophilic addition (e.g., hydroboration, epoxidation) without competing reactions at internal double‑bond positions, 3,3,4‑trimethylpent‑1‑ene provides a single‑regioisomer substrate. This simplifies product purification and improves yield by avoiding the mixtures generated when internal‑substituted isomers such as 2,4,4‑trimethylpent‑2‑ene are employed .

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